molecular formula C15H20ClN3S B12676296 2-Aminomethyl-5-(3-chlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole CAS No. 178979-64-1

2-Aminomethyl-5-(3-chlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole

Cat. No.: B12676296
CAS No.: 178979-64-1
M. Wt: 309.9 g/mol
InChI Key: ZFHJUJKUPXOJIG-UHFFFAOYSA-N
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Description

2-Aminomethyl-5-(3-chlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of an aminomethyl group, a chlorophenylthio group, an ethyl group, and an isopropyl group attached to the imidazole ring. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-5-(3-chlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of Substituents: The chlorophenylthio group can be introduced via a nucleophilic substitution reaction using a suitable chlorophenylthio precursor. The aminomethyl group can be added through a Mannich reaction involving formaldehyde, a secondary amine, and the imidazole derivative.

    Alkylation: The ethyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-5-(3-chlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Aminomethyl-5-(3-chlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials, including polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-5-(3-chlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Aminomethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole: Similar structure but with a methyl group instead of an ethyl group.

    2-Aminomethyl-5-(3-chlorophenylthio)-1-ethyl-4-methyl-1H-imidazole: Similar structure but with a methyl group instead of an isopropyl group.

    2-Aminomethyl-5-(3-chlorophenylthio)-1-ethyl-4-isopropyl-1H-thiazole: Similar structure but with a thiazole ring instead of an imidazole ring.

Uniqueness

The uniqueness of 2-Aminomethyl-5-(3-chlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole lies in its specific combination of functional groups and their positions on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

178979-64-1

Molecular Formula

C15H20ClN3S

Molecular Weight

309.9 g/mol

IUPAC Name

[5-(3-chlorophenyl)sulfanyl-1-ethyl-4-propan-2-ylimidazol-2-yl]methanamine

InChI

InChI=1S/C15H20ClN3S/c1-4-19-13(9-17)18-14(10(2)3)15(19)20-12-7-5-6-11(16)8-12/h5-8,10H,4,9,17H2,1-3H3

InChI Key

ZFHJUJKUPXOJIG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=C1SC2=CC(=CC=C2)Cl)C(C)C)CN

Origin of Product

United States

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